Basic brown 17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Basic Brown 17 is a synthetic hair colorant . It is intensely colored and is mainly used in semi-permanent hair colorant products as it doesn’t penetrate very deeply into hair . It is considered safe for use in non-oxidative hair dye formulations with a concentration of maximum 2.0%, apart from its possible sensitisation potential .

Molecular Structure Analysis

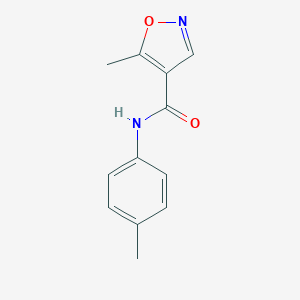

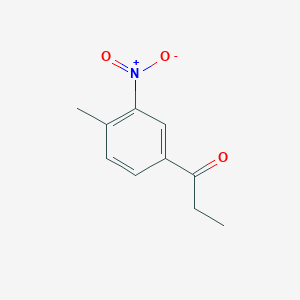

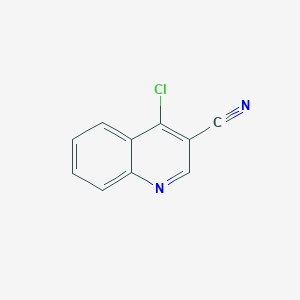

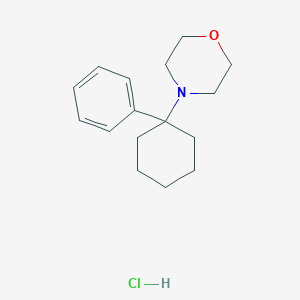

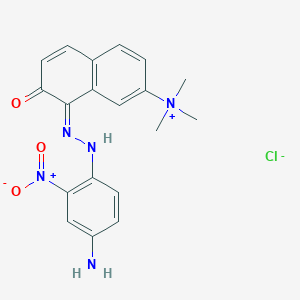

This compound has the molecular formula C19H20ClN5O3 . It is a dark brown fine powder with a molecular weight of 401.85 (as the chloride) .

Physical And Chemical Properties Analysis

This compound is a dark brown fine powder . It has a molecular weight of 401.85 (as the chloride) .

Scientific Research Applications

1. Highly Ordered TiO2 Nanotubes for Electrochemical Sensing of Hair Dye Basic Brown 17 This paper discusses the use of self-organized Ti/TiO2 nanotubular array electrodes prepared by electrochemical anodization to monitor the reduction of the hair dye this compound (BB17). The research highlights the potential application of these electrodes in detecting BB17 in various samples, including tap water, demonstrating an innovative method for monitoring environmental contamination by hair dyes (Oliveira & Zanoni, 2013).

Mechanism of Action

Target of Action

Basic Brown 17 is primarily used as a non-oxidative hair dye . Its primary target is the hair shaft, where it imparts color by penetrating the hair cuticles and depositing color .

Mode of Action

As a direct, non-oxidative hair dye, this compound works by depositing color directly onto the hair shaft . The dye molecules are small enough to penetrate the hair cuticle and enter the hair shaft, where they interact with the hair’s natural pigment to change its color .

Biochemical Pathways

It is known that the dye interacts with the hair’s natural pigment to alter its color

Pharmacokinetics

Instead, the dye gradually fades over time due to washing and exposure to environmental factors .

Result of Action

The primary result of this compound’s action is a change in hair color . The dye penetrates the hair shaft and alters the hair’s natural pigment, resulting in a new color that can range from subtle to dramatic, depending on the concentration of the dye and the original hair color .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the dye’s efficacy and stability can be affected by the pH of the hair product it is used in, the temperature at which the dye is applied, and the duration of application . Additionally, external factors such as sunlight, heat styling, and frequent washing can cause the dye to fade more quickly .

properties

| { "Design of the Synthesis Pathway": "Basic brown 17 can be synthesized via a multistep reaction pathway starting from 2-naphthol and 4-nitroaniline, followed by reduction, diazotization, coupling, and oxidation reactions.", "Starting Materials": ["2-naphthol", "4-nitroaniline", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium acetate", "acetic acid", "potassium permanganate", "sulfuric acid"], "Reaction": ["Step 1: 2-naphthol and 4-nitroaniline are mixed in the presence of sodium hydroxide to form the corresponding azo compound.", "Step 2: The azo compound is reduced using sodium sulfide to form the corresponding amine.", "Step 3: The amine is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is coupled with a coupling agent such as sodium acetate and acetic acid to form the corresponding azo dye.", "Step 5: The azo dye is oxidized using potassium permanganate and sulfuric acid to form Basic brown 17."] } | |

CAS RN |

68391-32-2 |

Molecular Formula |

C19H20N5O3.Cl C19H20ClN5O3 |

Molecular Weight |

401.8 g/mol |

IUPAC Name |

[8-[(4-amino-3-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride |

InChI |

InChI=1S/C19H19N5O3.ClH/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-13-6-8-16(20)17(10-13)23(26)27;/h4-11H,1-3H3,(H2-,20,21,22,25);1H |

InChI Key |

CMPPYVDBIJWGCB-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)C1=CC\2=C(C=C1)C=CC(=O)/C2=N/NC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |

SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |

Canonical SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC(=C(C=C3)N)[N+](=O)[O-])O.[Cl-] |

synonyms |

basic brown 17; 8-[(4-Amino-3-nitrophenyl)azo]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; 8-[2-(4-Amino-3-nitrophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; _x000B_ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Basic Brown 17 be detected in real-world samples, and how sensitive is the detection method?

A1: Yes, this compound can be effectively detected in real-world samples. Research has demonstrated its detection in tap water samples using electrochemical sensing with TiO2 nanotubular array electrodes []. This method exhibited a detection limit of 1.3×10−7 mol L−1, highlighting its sensitivity for monitoring this hair dye in environmental samples [].

Q2: Does the presence of other hair dyes interfere with the detection of this compound?

A2: Importantly, the performance of the detection system remained unaffected by other hair dyes, ensuring accurate and specific detection of this compound []. This finding is crucial for real-world applications where multiple dyes might be present.

Q3: What is the potential of this compound to permeate the skin?

A3: Research using excised pig skin, a model recommended for percutaneous penetration studies by the SCCNFP and OECD [], reveals insights into this compound's bioavailability. This in vitro method demonstrated that this compound, particularly when formulated in a standard hair dye solution, shows a quantifiable degree of bioavailability []. This suggests a potential for skin absorption, highlighting the importance of safety evaluations for this hair dye.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.